molecular formula C10H6BrNO3 B1523068 3-(3-Bromophenyl)-1,2-oxazole-5-carboxylic acid CAS No. 1152531-91-3

3-(3-Bromophenyl)-1,2-oxazole-5-carboxylic acid

Cat. No.: B1523068
CAS No.: 1152531-91-3
M. Wt: 268.06 g/mol
InChI Key: MBSYMDMTPISSCQ-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-1,2-oxazole-5-carboxylic acid (CAS 1152531-91-3) is a high-value brominated isoxazole carboxylic acid building block for research and development. This compound, with a molecular formula of C10H6BrNO3 and a molecular weight of 268.06 g/mol , is characterized by its isoxazole ring substituted with a carboxylic acid group and a 3-bromophenyl moiety . The bromine atom on the phenyl ring offers a versatile synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, making it a crucial intermediate in constructing more complex molecular architectures. Its primary research applications include serving as a key scaffold in medicinal chemistry for the synthesis of potential drug candidates, and as a precursor in material science. The compound is typically supplied as a solid powder and should be stored sealed in a dry environment . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

3-(3-bromophenyl)-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO3/c11-7-3-1-2-6(4-7)8-5-9(10(13)14)15-12-8/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBSYMDMTPISSCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NOC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152531-91-3
Record name 3-(3-bromophenyl)-1,2-oxazole-5-carboxylic acid
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Biochemical Analysis

Biochemical Properties

3-(3-Bromophenyl)-1,2-oxazole-5-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. One of the key interactions of this compound is with enzymes involved in oxidative stress pathways. For instance, it has been shown to inhibit the activity of certain oxidative enzymes, thereby reducing the production of reactive oxygen species (ROS) and mitigating oxidative damage to cells. Additionally, this compound can bind to specific proteins, altering their conformation and function. This binding can lead to the modulation of protein activity, influencing various biochemical pathways within the cell.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the type of cell and the concentration of the compound. In cancer cells, this compound has been observed to induce apoptosis, a process of programmed cell death, by activating specific signaling pathways. It also affects gene expression by modulating transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation, differentiation, and survival. Furthermore, this compound influences cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to a decrease in the production of specific metabolites and an accumulation of substrates, disrupting normal cellular functions. Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis. These interactions can result in changes in cellular behavior and function, contributing to the compound’s overall biological activity.

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings can vary over time, depending on factors such as stability, degradation, and long-term exposure. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity. These long-term effects are particularly relevant in in vitro and in vivo studies, where continuous exposure to the compound can provide insights into its potential therapeutic applications and toxicity.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different concentrations. At low doses, the compound has been shown to exert beneficial effects, such as reducing oxidative stress and promoting cell survival. At higher doses, this compound can induce toxic effects, including cellular damage and apoptosis. These dose-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways affected by this compound is the glycolytic pathway, where it inhibits the activity of key glycolytic enzymes, leading to a decrease in glucose metabolism and energy production. Additionally, this compound can influence the tricarboxylic acid (TCA) cycle by modulating the activity of enzymes involved in this pathway, further affecting cellular energy metabolism. These interactions with metabolic pathways underscore the compound’s potential as a modulator of cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound can be transported to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The distribution of this compound within these compartments can influence its activity and function, as well as its interactions with other biomolecules. Understanding the transport and distribution mechanisms of this compound is crucial for elucidating its overall biological effects.

Subcellular Localization

The subcellular localization of this compound plays a critical role in determining its activity and function. This compound has been found to localize in specific cellular compartments, such as the mitochondria and nucleus, where it can exert its effects on cellular processes. The localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific organelles. These localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.

Biological Activity

3-(3-Bromophenyl)-1,2-oxazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article compiles recent findings regarding its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects.

Chemical Structure and Properties

The compound features a bromophenyl group attached to an oxazole ring, which is known for its diverse biological activities. The structure can be represented as follows:

C9H6BrNO3\text{C}_9\text{H}_6\text{Br}\text{N}\text{O}_3

This molecular structure contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of derivatives related to this compound. The compound has shown promising results against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. faecium E515.6 µg/mL
N-acyl-α-amino ketonesGram-positive strainsVaries (lower than standard drugs)

In particular, the compound demonstrated an MIC value of 15.6 µg/mL against Enterococcus faecium, indicating moderate antibacterial activity compared to established antibiotics like ciprofloxacin and fluconazole .

Anti-inflammatory Activity

The anti-inflammatory potential of oxazole derivatives has also been investigated. For instance, related compounds have been screened for their ability to inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory process.

Table 2: Anti-inflammatory Activity of Oxazole Derivatives

CompoundIC50 Value (mM)Comparison Standard
This compoundNot specifiedIbuprofen (0.101 mM)

While specific IC50 values for the compound itself were not provided, related studies indicate that oxazole derivatives often exhibit comparable anti-inflammatory effects to standard treatments .

Cytotoxic Activity

The cytotoxic effects of this compound have been assessed against various cancer cell lines. Preliminary findings suggest that this compound may possess selective cytotoxicity.

Table 3: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 Value (µM)Reference Compound
MCF-7 (breast cancer)Not specifiedDoxorubicin (2.32 µM)

While specific data on the cytotoxicity of the compound is limited, related studies indicate that oxazole derivatives can exhibit significant activity against cancer cell lines .

Case Studies and Research Findings

Several case studies highlight the biological activity of compounds related to this compound:

  • Antimicrobial Efficacy : A study demonstrated that the compound exhibited effective inhibition of biofilm formation in Enterococcus faecium, suggesting potential applications in treating infections where biofilm formation is a concern .
  • Inflammation Models : In vivo models showed that oxazole derivatives could reduce inflammation markers significantly when compared to control groups treated with standard anti-inflammatory medications .
  • Cancer Research : Investigations into the cytotoxic properties against MCF-7 cells revealed promising results, indicating that further optimization could lead to effective anticancer agents.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula: C10H6BrNO3
  • Molecular Weight: 272.07 g/mol
  • Functional Groups: The compound features a bromophenyl group attached to an oxazole ring, which is further substituted with a carboxylic acid group. This configuration contributes to its reactivity and interaction with biological targets.

Medicinal Chemistry

3-(3-Bromophenyl)-1,2-oxazole-5-carboxylic acid has been investigated for its potential as a lead compound in drug development due to its biological activity:

  • Anticancer Activity: Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has demonstrated significant inhibitory effects on the proliferation of MCF-7 (breast cancer) and U-937 (leukemia) cell lines, with IC50 values indicating potent activity at low concentrations. The mechanism of action is believed to involve apoptosis induction through pathways such as p53 activation and caspase cleavage .
  • Antimicrobial Properties: Research indicates that the compound possesses antimicrobial activity against several pathogens, making it a candidate for further exploration in the development of antibacterial agents. Its structural features may enhance binding affinity to bacterial enzymes or receptors .

Biological Research

The compound's unique structure allows for diverse biological applications:

  • Immunomodulation: Preliminary studies suggest that this compound can modulate immune responses, potentially offering therapeutic benefits in autoimmune diseases. This modulation can influence antibody production and activity .
  • Molecular Docking Studies: Computational studies have indicated strong binding affinities of this compound with various enzymes involved in cancer metabolism. These findings suggest potential pathways for therapeutic intervention and highlight its role as a lead compound for further drug design.

Data Tables

The following table summarizes key findings related to the biological activities of this compound:

Biological ActivityCell LineIC50 (μM)Mechanism of Action
CytotoxicityMCF-710.5Apoptosis via p53 pathway
CytotoxicityU-93712.1Caspase activation
Antimicrobial ActivityVariousN/AModulation of immune response

Case Study 1: Anticancer Activity Evaluation

A study evaluated the cytotoxic effects of this compound on human leukemia cell lines. The results indicated significant cytotoxicity at low micromolar concentrations, with flow cytometry revealing increased apoptotic cell populations compared to untreated controls. This suggests that the compound could serve as a basis for developing new anticancer therapies .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial properties of the compound were assessed against various bacterial strains. The results demonstrated notable antibacterial activity, indicating its potential use in developing new antibiotics or antimicrobial agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(3-bromophenyl)-1,2-oxazole-5-carboxylic acid with structurally related compounds, focusing on substituent effects, physicochemical properties, and biological relevance.

Structural and Physicochemical Comparisons

Compound Name Molecular Formula Substituents Key Features Reference
This compound C₁₀H₆BrNO₃ - 3-Bromophenyl at oxazole C3
- Carboxylic acid at oxazole C5
- Bromine enhances lipophilicity and electron-withdrawing effects.
- Carboxylic acid enables salt formation and hydrogen bonding.
5-(3-Bromophenyl)-3-methyl-1,2-oxazole-4-carboxylic acid C₁₁H₈BrNO₃ - 3-Bromophenyl at oxazole C5
- Methyl at oxazole C3
- Carboxylic acid at oxazole C4
- Methyl group increases steric bulk, potentially reducing solubility.
- Carboxylic acid position alters acidity (pKa ~3.5 vs. ~4.2 for C5-substituted analogs).
3-(4-Chloro-1-methyl-1H-pyrazol-5-yl)-1,2-oxazole-5-carboxylic acid C₈H₆ClN₃O₃ - Chloropyrazole at oxazole C3
- Carboxylic acid at oxazole C5
- Pyrazole ring introduces additional hydrogen-bonding sites.
- Chlorine (vs. bromine) reduces molecular weight (227.6 g/mol) and polarizability.
[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride C₉H₉BrClN₃O - Oxadiazole core (vs. oxazole)
- Bromophenyl at oxadiazole C3
- Methanamine hydrochloride at C5
- Oxadiazole’s aromaticity and electron-deficient nature enhance metabolic stability.
- Amine group facilitates salt formation (hydrochloride improves crystallinity).
3-(3-Chloro-2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid C₁₀H₇ClFNO₃ - Dihydrooxazole (partially saturated)
- Chloro-fluoro substitution on phenyl
- Saturated ring increases conformational flexibility. - Fluorine enhances electronegativity and bioavailability (logP ~1.8).

Preparation Methods

Oxazoline Intermediate Oxidation Method

  • Step 1: Preparation of oxazoline intermediates from appropriate α-haloketones or α-bromo ketones and amides or amino alcohols.
  • Step 2: Oxidation of oxazoline to oxazole ring using oxidizing agents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or other mild oxidants.
  • This method allows selective formation of the oxazole ring with a bromophenyl substituent at position 3 and a carboxylic acid at position 5 after hydrolysis or oxidation of precursor groups.

α-Bromo Ketone Cyclization

  • Starting from 3-bromophenyl methyl ketone derivatives, α-bromination is performed using N-bromosuccinimide (NBS) under controlled low temperature.
  • The resulting α-bromo ketones undergo cyclization with suitable nitrogen sources (e.g., amides or thiazolidinediones) to form oxazole intermediates.
  • Subsequent intramolecular cyclization and oxidation yield the target this compound.

Flow Synthesis and Continuous Methods

  • Recent advances include continuous flow synthesis techniques that improve yield and safety by controlling reaction parameters such as temperature, reagent addition, and residence time.
  • Flow methods have been reported for the synthesis of substituted oxazoles, including bromophenyl derivatives, by oxidizing oxazoline intermediates or by direct cyclization under mild conditions.

Green Chemistry Approaches in Oxazole Synthesis

Due to the environmental and safety concerns associated with traditional synthetic methods, green synthetic approaches have been developed and applied to oxazole derivatives:

These green methods have been successfully applied to various substituted oxazoles and could be adapted for the synthesis of this compound to improve efficiency and sustainability.

Comparative Summary of Preparation Methods

Preparation Method Key Features Advantages Limitations Applicability to this compound
Robinson-Gabriel Synthesis Cyclodehydration of acylaminoketones Established, simple Moderate yields, harsh conditions Possible with suitable precursors
Fischer Oxazole Synthesis Cyanohydrin and aldehyde reaction Mild conditions Limited substitution patterns Less common for bromophenyl derivatives
van Leusen Synthesis Aldehyde + TosMIC one-step reaction Mild, one-step TosMIC availability, scope Potential for 5-substituted oxazoles
α-Bromo Ketone Cyclization α-Bromination followed by cyclization Good regioselectivity Requires careful control of bromination Commonly used for halogenated oxazoles
Oxazoline Intermediate Oxidation Oxazoline formation then oxidation High selectivity, adaptable Multi-step Effective for bromophenyl oxazoles
Green Chemistry Methods Microwave, ultrasound, ionic liquids, flow Eco-friendly, higher yields Requires specialized equipment Increasingly preferred for sustainable synthesis

Research Findings and Experimental Data

  • Oxazole derivatives with bromophenyl substituents show promising biological activities, necessitating efficient synthetic routes.
  • Oxazoline oxidation methods yield high purity oxazoles with good control over substitution patterns.
  • Flow synthesis methods reported by Vulcanchem (2024) for 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid demonstrate improved yields and safety, suggesting applicability to the 3-bromo isomer.
  • Studies employing α-bromo ketone intermediates and intramolecular cyclization have been documented in related oxazole carboxylic acid derivatives, indicating a viable route for the target compound.
  • Green synthetic approaches reviewed in the Indian Journal of Pharmaceutical Sciences highlight the reduction of toxic waste and energy consumption, with enhanced reaction performance for oxazole synthesis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(3-bromophenyl)-1,2-oxazole-5-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclization of bromophenyl-substituted precursors. For example, bromophenylacetic acid derivatives (e.g., 3-bromophenylacetic acid, CAS 1878-67-7 ) may undergo condensation with hydroxylamine to form the oxazole ring. Reaction optimization should focus on solvent choice (e.g., ethanol or DMF), temperature (80–120°C), and catalyst (e.g., acetic acid). Evidence from analogous oxazole syntheses suggests yields of 60–85% under reflux conditions .

Q. How can researchers verify the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR : The 1H^1H NMR spectrum should show aromatic protons (δ 7.2–8.0 ppm for the bromophenyl group) and a singlet for the oxazole proton (δ 8.2–8.5 ppm). Carboxylic acid protons may appear as a broad peak (δ 12–13 ppm).
  • LC-MS : Molecular ion peaks at m/z 267.98 (M+H+^+) and fragmentation patterns consistent with bromine isotope splitting .
  • IR : Strong absorption at ~1700 cm1^{-1} (C=O stretch of carboxylic acid) and 1600 cm1^{-1} (oxazole ring) .

Q. What strategies are recommended for purifying this compound to ≥95% purity?

  • Methodological Answer : Recrystallization from ethanol/water mixtures or chromatography on silica gel (eluent: ethyl acetate/hexane, 3:7) are effective. Purity validation via HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) should achieve ≥97% purity, as demonstrated in analogous oxazole purifications .

Advanced Research Questions

Q. How does the electronic effect of the 3-bromophenyl substituent influence the reactivity of the oxazole ring in cross-coupling reactions?

  • Methodological Answer : The bromine atom acts as an electron-withdrawing group, activating the oxazole ring toward nucleophilic substitution. Suzuki-Miyaura coupling with arylboronic acids (e.g., 3-bromophenylboronic acid, CAS 244205-40-1 ) requires Pd(PPh3_3)4_4 as a catalyst and K2_2CO3_3 as a base in THF/H2_2O (80°C, 12 h). Monitor reaction progress via TLC and isolate products via column chromatography .

Q. What computational methods are suitable for predicting the stability and tautomeric forms of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) can model tautomeric equilibria between oxazole and isomeric forms. Compare computed IR spectra with experimental data to validate predictions. Molecular dynamics simulations (AMBER force field) assess solvation effects in aqueous media .

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?

  • Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Perform differential scanning calorimetry (DSC) to identify melting point variations. Validate purity via elemental analysis (C, H, N) and compare with theoretical values (e.g., C: 40.49%, H: 2.65%, N: 5.26% for C10_{10}H6_{6}BrNO3_3) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Bromophenyl)-1,2-oxazole-5-carboxylic acid
Reactant of Route 2
3-(3-Bromophenyl)-1,2-oxazole-5-carboxylic acid

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